2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-[2-(4-pyridyl)ethyl]acetamide
Description
This compound is a quinazolinone-based acetamide derivative characterized by a 6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl core linked to a 4-pyridylethylamine side chain via an acetamide bridge. Quinazolinones are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties .
Properties
Molecular Formula |
C20H22N4O4 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(2-pyridin-4-ylethyl)acetamide |
InChI |
InChI=1S/C20H22N4O4/c1-13-23-16-11-18(28-3)17(27-2)10-15(16)20(26)24(13)12-19(25)22-9-6-14-4-7-21-8-5-14/h4-5,7-8,10-11H,6,9,12H2,1-3H3,(H,22,25) |
InChI Key |
CSLRCAKHKLKGLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCCC3=CC=NC=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-[2-(4-pyridyl)ethyl]acetamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions. The methoxy and methyl substituents are introduced via methylation and methoxylation reactions using appropriate reagents such as methyl iodide and dimethyl sulfate.
The pyridyl ethyl acetamide side chain is then attached through a nucleophilic substitution reaction. This involves the reaction of the quinazolinone intermediate with 2-(4-pyridyl)ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-[2-(4-pyridyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-[2-(4-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The methoxy and methyl substituents, along with the pyridyl ethyl acetamide side chain, contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on acetamide derivatives with heterocyclic cores, enabling indirect comparisons based on structural and synthetic features:
Physicochemical and Pharmacological Data
Key Observations
- Synthetic Efficiency: Quinoxaline derivatives achieve higher yields (~90%) compared to thiazolidinone analogs (~70–85%), possibly due to stable intermediates in quinoxaline cyclization .
- Bioactivity Correlations : Chlorophenyl and hydroxypyrimidine substituents () correlate with enzyme inhibition, suggesting the target compound’s dimethoxy groups may similarly modulate target binding .
- Solubility : Pyridyl and methoxy groups (target compound) likely enhance water solubility compared to naphthyl-based analogs (), critical for bioavailability .
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